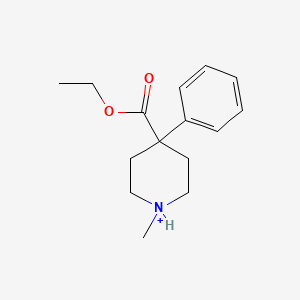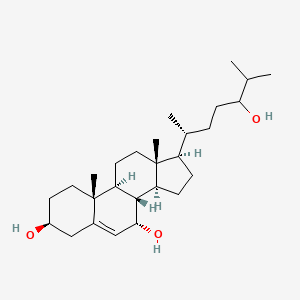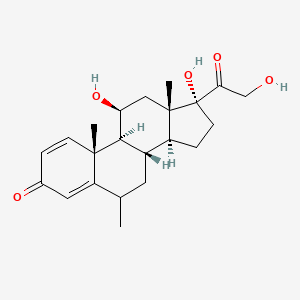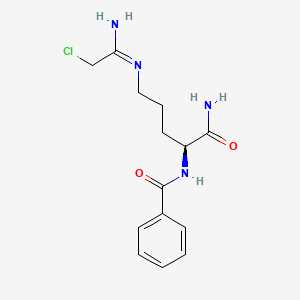
Lychnose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lychnose is a trisaccharide composed of galactose, glucose, and fructose units It is a derivative of raffinose, a naturally occurring oligosaccharide found in various plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lychnose typically involves enzymatic or chemical methods. Enzymatic synthesis often employs alpha-galactosidase to catalyze the transfer of a galactose unit to raffinose. Chemical synthesis may involve the use of protecting groups and selective glycosylation reactions to achieve the desired trisaccharide structure.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes, utilizing genetically modified microorganisms to produce the enzyme required for synthesis. Fermentation processes are optimized to maximize yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Lychnose undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by alpha-galactosidase, resulting in the breakdown into galactose and raffinose.
Oxidation and Reduction: These reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: Specific reagents can introduce new functional groups, enhancing its reactivity or stability.
Common Reagents and Conditions:
Hydrolysis: Alpha-galactosidase under mild aqueous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Galactose and raffinose.
Oxidation and Reduction: Modified derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Lychnose has diverse applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.
Biology: Investigated for its role in plant metabolism and stress responses.
Medicine: Potential prebiotic effects, promoting beneficial gut microbiota.
Industry: Utilized in the food industry as a functional ingredient to enhance nutritional value.
Mecanismo De Acción
The mechanism by which Lychnose exerts its effects involves its interaction with specific enzymes and receptors. In biological systems, it is hydrolyzed by alpha-galactosidase, releasing galactose, which can be utilized in various metabolic pathways. Its prebiotic effects are attributed to its ability to promote the growth of beneficial gut bacteria.
Comparación Con Compuestos Similares
Raffinose: A trisaccharide composed of galactose, glucose, and fructose.
Stachyose: A tetrasaccharide with an additional galactose unit compared to raffinose.
Verbascose: A pentasaccharide with two additional galactose units compared to raffinose.
Uniqueness: Lychnose is unique due to its specific glycosidic linkage and the presence of an additional galactose unit compared to raffinose. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C24H42O21 |
|---|---|
Peso molecular |
666.6 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-4-9-12(30)16(34)19(37)23(43-9)45-24(20(38)13(31)8(3-27)44-24)5-40-22-18(36)15(33)11(29)7(2-26)42-22/h6-23,25-38H,1-5H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+/m1/s1 |
Clave InChI |
BNOGJEJAYILSFT-XNSRJBNMSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |
Sinónimos |
alpha-D-galactopyranoyl-1-6-alpha-D-glucopyranosyl-1-2-beta-D-fructofuranosyl-1-1-alpha-D-galactopyranoside Gal-1-6-Glc-1-2-Fru-1-1-Gal galactopyranoyl-1-6-glucopyranosyl-1-2-fructofuranosyl-1-1-galactopyranoside lychnose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)](/img/structure/B1263365.png)




![1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263377.png)




![(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde](/img/structure/B1263382.png)



